molecular formula C20H16Br2FN3O5 B11468600 5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide

5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide

Cat. No.: B11468600
M. Wt: 557.2 g/mol
InChI Key: ZXVPZHVAYGMDRO-HCBMXOAHSA-N
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Description

5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that features a variety of functional groups, including bromine, methoxy, fluorophenyl, and oxazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps:

    Formation of the Benzodioxole Core: The initial step involves the formation of the benzodioxole core through a cyclization reaction of appropriate precursors under acidic conditions.

    Bromination: The benzodioxole core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methoxylation: The brominated intermediate is subjected to methoxylation using methanol and a base such as sodium methoxide.

    Formation of the Oxazole Ring: The oxazole ring is formed through a condensation reaction involving the appropriate hydrazide and aldehyde under reflux conditions.

    Final Coupling: The final step involves coupling the oxazole intermediate with the fluorophenyl group using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and oxazole moieties.

    Reduction: Reduction reactions can target the bromine atoms and the carbonyl group in the oxazole ring.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and amines.

    Substitution: Products include substituted benzodioxoles and oxazoles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound can be used as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-cancer and anti-inflammatory properties.

Industry

    Dye Synthesis: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.

    Electronics: The compound can be used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Molecular Targets: It targets bacterial cell walls and specific enzymes involved in metabolic pathways.

    Pathways Involved: The compound interferes with the synthesis of essential biomolecules, leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Similar Compounds

  • **5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE
  • **5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE

Uniqueness

    Fluorine Substitution: The presence of a fluorine atom in the compound enhances its lipophilicity and metabolic stability compared to similar compounds with chlorine or methyl substitutions.

    Methoxy Group: The methoxy group increases the compound’s solubility and reactivity, making it more versatile in chemical reactions.

Properties

Molecular Formula

C20H16Br2FN3O5

Molecular Weight

557.2 g/mol

IUPAC Name

5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-N-[(E)-(4-fluorophenyl)methylideneamino]-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H16Br2FN3O5/c1-9-15(20(27)25-24-7-10-3-5-11(23)6-4-10)26-31-16(9)12-13(21)17(28-2)19-18(14(12)22)29-8-30-19/h3-7,9,16H,8H2,1-2H3,(H,25,27)/b24-7+

InChI Key

ZXVPZHVAYGMDRO-HCBMXOAHSA-N

Isomeric SMILES

CC1C(ON=C1C(=O)N/N=C/C2=CC=C(C=C2)F)C3=C(C4=C(C(=C3Br)OC)OCO4)Br

Canonical SMILES

CC1C(ON=C1C(=O)NN=CC2=CC=C(C=C2)F)C3=C(C4=C(C(=C3Br)OC)OCO4)Br

Origin of Product

United States

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